Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]-
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Overview
Description
Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine is a complex organophosphorus compound with the molecular formula C32H40P2. It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it valuable in coordination chemistry and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine typically involves the reaction of dicyclohexylphosphine with a benzyl halide derivative in the presence of a base. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine can undergo various types of chemical reactions, including:
Oxidation: The phosphine can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: It forms coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include halides, bases, and oxidizing agents. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes .
Scientific Research Applications
Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation.
Biology: Its coordination complexes are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with metals.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine exerts its effects is primarily through its ability to form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions that would otherwise be difficult to achieve .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand, but with different steric and electronic properties.
Tricyclohexylphosphine: Similar in structure but with three cyclohexyl groups instead of two cyclohexyl and one benzyl group.
Diphenylphosphinoethane: A bidentate ligand with different spatial arrangement and electronic properties.
Uniqueness
Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine is unique due to its specific combination of steric bulk and electronic properties, which can influence the reactivity and selectivity of its metal complexes in catalytic processes .
Properties
CAS No. |
850894-39-2 |
---|---|
Molecular Formula |
C32H40P2 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
dicyclohexyl-[[2-(diphenylphosphanylmethyl)phenyl]methyl]phosphane |
InChI |
InChI=1S/C32H40P2/c1-5-17-29(18-6-1)33(30-19-7-2-8-20-30)25-27-15-13-14-16-28(27)26-34(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-2,5-8,13-20,31-32H,3-4,9-12,21-26H2 |
InChI Key |
NANANDSCJFKRTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(CC2=CC=CC=C2CP(C3=CC=CC=C3)C4=CC=CC=C4)C5CCCCC5 |
Origin of Product |
United States |
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